molecular formula C22H18ClN3O3S B12033953 4-CL-N-(2-((2-(3-PH-2-Propenylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide CAS No. 477734-99-9

4-CL-N-(2-((2-(3-PH-2-Propenylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide

Cat. No.: B12033953
CAS No.: 477734-99-9
M. Wt: 439.9 g/mol
InChI Key: SWLHHOLBSGIRHH-CQRRFUOHSA-N
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Description

4-CL-N-(2-((2-(3-PH-2-Propenylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide is a complex organic compound with the molecular formula C22H18ClN3O3S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CL-N-(2-((2-(3-PH-2-Propenylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide typically involves the following steps:

    Formation of the hydrazone intermediate: This step involves the reaction of 3-phenyl-2-propenal with hydrazine to form the hydrazone intermediate.

    Coupling with benzenesulfonamide: The hydrazone intermediate is then coupled with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.

The reaction conditions generally include:

  • Solvent: Dichloromethane or similar organic solvents.
  • Temperature: Room temperature to 50°C.
  • Reaction time: Several hours to overnight.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited commercial demand. the synthesis can be scaled up using standard organic synthesis techniques with appropriate adjustments to reaction conditions and purification methods.

Chemical Reactions Analysis

Types of Reactions

4-CL-N-(2-((2-(3-PH-2-Propenylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonamide group.

Scientific Research Applications

4-CL-N-(2-((2-(3-PH-2-Propenylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-CL-N-(2-((2-(3-PH-2-Propenylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-CL-N-(4-((2-(3-PH-2-Propenylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide: A closely related compound with a similar structure but different positional isomerism.

    N-(2-(2-(3-Phenyl-2-propenylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide: Another related compound with variations in the substituent groups.

Uniqueness

4-CL-N-(2-((2-(3-PH-2-Propenylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

477734-99-9

Molecular Formula

C22H18ClN3O3S

Molecular Weight

439.9 g/mol

IUPAC Name

2-[(4-chlorophenyl)sulfonylamino]-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzamide

InChI

InChI=1S/C22H18ClN3O3S/c23-18-12-14-19(15-13-18)30(28,29)26-21-11-5-4-10-20(21)22(27)25-24-16-6-9-17-7-2-1-3-8-17/h1-16,26H,(H,25,27)/b9-6+,24-16+

InChI Key

SWLHHOLBSGIRHH-CQRRFUOHSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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